molecular formula C8H15NO3 B3434808 N-Acetylisoleucine CAS No. 33601-90-0

N-Acetylisoleucine

Cat. No.: B3434808
CAS No.: 33601-90-0
M. Wt: 173.21 g/mol
InChI Key: JDTWZSUNGHMMJM-VDTYLAMSSA-N
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Description

N-Acetylisoleucine is a derivative of the amino acid isoleucine, where an acetyl group is attached to the nitrogen atom of the isoleucine molecule This compound is known for its role as a human metabolite and is involved in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetylisoleucine can be synthesized through the acetylation of isoleucine. The process typically involves the reaction of isoleucine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to avoid any degradation of the amino acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as enzymatic acetylation. Enzymes like N-acetyltransferases can be used to catalyze the transfer of an acetyl group from acetyl-CoA to isoleucine, producing this compound with high specificity and yield.

Chemical Reactions Analysis

Types of Reactions

N-Acetylisoleucine can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of this compound derivatives with oxidized side chains.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides or other nucleophiles can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce this compound alcohols or amines.

Scientific Research Applications

N-Acetylisoleucine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

    Biology: this compound is studied for its role in metabolic pathways and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in modulating immune responses and its potential as a biomarker for certain diseases.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of various chemical compounds.

Mechanism of Action

The mechanism by which N-Acetylisoleucine exerts its effects involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes involved in acetylation and deacetylation processes, influencing various metabolic pathways. The molecular targets and pathways involved include those related to protein synthesis, energy metabolism, and signal transduction.

Comparison with Similar Compounds

N-Acetylisoleucine can be compared with other N-acetylated amino acids, such as N-Acetylvaline and N-Acetylleucine. These compounds share similar structural features but differ in their side chains, leading to variations in their biological activities and applications. This compound is unique due to its specific interactions with enzymes and receptors, which can result in distinct metabolic and therapeutic effects.

List of Similar Compounds

  • N-Acetylvaline
  • N-Acetylleucine
  • N-Acetylmethionine
  • N-Acetylphenylalanine

Properties

CAS No.

33601-90-0

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

(2S,3R)-2-acetamido-3-methylpentanoic acid

InChI

InChI=1S/C8H15NO3/c1-4-5(2)7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t5-,7+/m1/s1

InChI Key

JDTWZSUNGHMMJM-VDTYLAMSSA-N

SMILES

CCC(C)C(C(=O)O)NC(=O)C

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)O)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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